molecular formula C15H14FNO3S B11177104 2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide

2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11177104
M. Wt: 307.3 g/mol
InChI Key: IQMWKVLYKMQPQO-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C15H15FN2O3S It is characterized by the presence of a benzylsulfonyl group and a 4-fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of benzylsulfonyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfonyl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-benzylsulfonyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H14FNO3S/c16-13-6-8-14(9-7-13)17-15(18)11-21(19,20)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)

InChI Key

IQMWKVLYKMQPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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